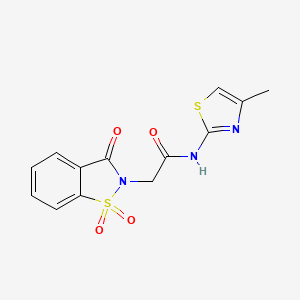

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

説明

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure incorporating elements of both benzisothiazole and thiazole rings. Known for its distinct pharmacological properties, this compound has garnered significant interest in various fields, including medicinal chemistry and materials science.

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-8-7-21-13(14-8)15-11(17)6-16-12(18)9-4-2-3-5-10(9)22(16,19)20/h2-5,7H,6H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATQUGRTSUBJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis typically begins with the preparation of 3-oxo-1,2-benzisothiazole-1,1-dioxide by reacting 2-aminobenzenesulfonamide with chlorosulfonic acid under controlled temperature conditions.

Thiazole Ring Formation: : The intermediate is then reacted with 4-methyl-2-aminothiazole in a condensation reaction facilitated by a suitable dehydrating agent like phosphorus oxychloride.

Final Acetylation: : The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine to yield 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for higher yields and efficiency. This involves using continuous flow reactors to maintain precise temperature control and ensure uniform mixing. Catalysts and automated purification systems are also employed to streamline production and reduce by-products.

化学反応の分析

Types of Reactions

Oxidation: : This compound undergoes oxidative reactions, particularly at the thiazole ring, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions typically target the carbonyl group in the benzisothiazole moiety, producing alcohol derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: : Sulfuric acid and nitric acid serve as typical reagents for introducing nitro groups via electrophilic substitution.

Major Products Formed

Oxidation leads to sulfoxide and sulfone derivatives.

Reduction produces alcohol and hydroxyl derivatives.

Substitution results in nitro or halogenated products.

科学的研究の応用

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the development of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Its biological activity is of particular interest in the study of enzyme inhibition and protein-ligand interactions. It is frequently used in assays to evaluate the inhibitory effects on various enzymes involved in metabolic pathways.

Medicine

The compound shows promise in medicinal chemistry for the development of anti-inflammatory and antimicrobial agents. Preliminary studies suggest it may inhibit specific enzymes linked to inflammatory responses and bacterial growth.

Industry

Beyond medicinal applications, this compound's unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.

作用機序

The compound exerts its effects primarily through the inhibition of specific enzymes, which are critical in various biological pathways. It binds to the active sites of these enzymes, thereby blocking substrate access and subsequent catalytic activity. This mechanism is particularly evident in its anti-inflammatory and antimicrobial actions.

類似化合物との比較

Similar Compounds

2-aminobenzenesulfonamide: : Similar in structure but lacks the thiazole ring.

4-methyl-2-aminothiazole: : Shares the thiazole ring but without the benzisothiazole moiety.

3-oxo-1,2-benzisothiazole-1,1-dioxide: : Contains the benzisothiazole component but lacks the thiazole and acetamide functionalities.

Unique Characteristics

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide's uniqueness lies in its dual-ring structure, which imparts distinct chemical and biological properties not observed in simpler analogs. The presence of both the benzisothiazole and thiazole rings contributes to its diverse reactivity and multifunctional applications.

There you have it. Anything else about this compound, or perhaps something more quirky to keep things interesting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。